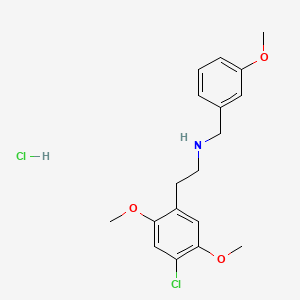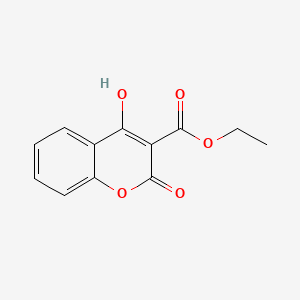
25C-NB3OMe (塩酸塩)
概要
説明
25C-NB3OMe 塩酸塩は、フェネチルアミン類に属する化学化合物です。構造的にはフェネチルアミンとして分類され、セロトニン受容体に対する強力な効果で知られています。 この化合物は、主に研究および法医学的用途における分析用標準物質として使用されます .
科学的研究の応用
25C-NB3OMe (hydrochloride) is primarily used in scientific research for the following applications:
Chemistry: It is used as an analytical reference standard for studying the properties and reactions of phenethylamine derivatives.
Biology: The compound is used to investigate the effects on serotonin receptors and other biological targets.
Medicine: Research on 25C-NB3OMe (hydrochloride) includes studying its potential therapeutic effects and toxicological properties.
作用機序
25C-NB3OMe 塩酸塩の作用機序には、セロトニン受容体、特に5-HT2A受容体との相互作用が含まれます。この化合物は、5-HT2A受容体の強力な部分アゴニストとして作用し、下流のシグナル伝達経路の活性化につながります。 この相互作用は、この化合物の幻覚作用やその他の生理学的反応の原因となっています .
類似の化合物との比較
類似の化合物
25I-NBOMe: 塩素原子の代わりにヨウ素原子を持つ、密接に関連したアナログ。
25B-NBOMe: 塩素原子の代わりに臭素原子を持つ、別のアナログ。
2C-C: メトキシベンジル基のないフェネチルアミン誘導体.
独自性
25C-NB3OMe 塩酸塩は、4-クロロ-2,5-ジメトキシフェニル基と3-メトキシベンジル基を含む、特定の置換パターンによりユニークです。 このユニークな構造は、その独特の薬理学的特性とセロトニン受容体に対する高い親和性に貢献しています .
生化学分析
Biochemical Properties
The compound 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride acts as a highly potent partial agonist for the human 5-HT 2A receptor . It has been found to potently reduce cell viability of SH-SY5Y, PC12, and SN4741 cells . The neurotoxicity of 25c-Nb3ome (hydrochloride) on SH-SY5Y cells was further confirmed by using fluorescein diacetate/propidium iodide double staining .
Cellular Effects
The effects of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride on cells include sublingual numbing, stimulation, hallucinations, dissociation, and anxiety . In vitro studies have shown that 25c-Nb3ome (hydrochloride) exhibits cytotoxicity on neuronal cell lines SH-SY5Y, PC12, and SN471 .
Molecular Mechanism
The molecular mechanism of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride involves its interaction with the 5-HT 2A receptor . It elevates the expression of phosphorylated extracellular signal-regulated kinase (pERK), but decreases the expression of phosphorylated Akt and phosphorylated Ser9- glycogen synthase kinase 3β (GSK3β) in time- and concentration-dependent manners .
Temporal Effects in Laboratory Settings
It has been found that the compound is more than 50 times more potent than methamphetamine in reducing the viability of SH-SY5Y cells .
Dosage Effects in Animal Models
The effects of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride vary with different dosages in animal models. It is extremely potent and the effects of the drug increase greatly within a small window of dosage adjustment . Overdose may occur at as little as double an average dose .
Metabolic Pathways
The major metabolic pathways of 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride include mono- and bis-O-demethylation, hydroxylation at different positions, and combinations thereof, followed by the glucuronidation, sulfation, and/or N-acetylation of primary metabolites .
Transport and Distribution
It is known that NBOMe-substituted compounds have a diminished absorption rate passing through mucus membranes, but generally remain inactive when taken orally .
Subcellular Localization
It is known that it acts as a potent partial agonist for the human 5-HT 2A receptor .
準備方法
合成経路と反応条件
25C-NB3OMe 塩酸塩の合成には、フェネチルアミンコア構造の調製から始まるいくつかの段階が含まれます。合成経路には通常、次の段階が含まれます。
フェネチルアミンコアの形成: これは、2,5-ジメトキシベンズアルデヒドとニトロエタンを反応させて2,5-ジメトキシ-β-ニトロスチレンを形成することにより行われます。
還元: 次に、ニトロスチレンは、水素化リチウムアルミニウムなどの還元剤を使用して、2,5-ジメトキシフェネチルアミンに還元されます。
置換: 次に、フェネチルアミンを塩基の存在下で4-クロロベンジルクロリドと反応させて、2-(4-クロロ-2,5-ジメトキシフェニル)-N-(3-メトキシベンジル)エタンアミンを形成します。
塩酸塩の形成: 最後に、この化合物は、塩酸と反応させて塩酸塩に変換されます.
工業的生産方法
25C-NB3OMe 塩酸塩の工業的生産方法は、主に研究および法医学的用途で使用されているため、あまり詳しく記載されていません。 ラボ設定における合成プロセスは、安全性と効率を確保するために適切な修正を加えることで、工業生産規模に拡大できます。
化学反応の分析
反応の種類
25C-NB3OMe 塩酸塩は、次のものを含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな酸化生成物を形成することができます。
還元: 還元反応を使用して、この化合物の官能基を変更することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノン類の形成につながる可能性があり、還元はさまざまな還元されたフェネチルアミン誘導体の生成につながる可能性があります .
科学的研究用途
25C-NB3OMe 塩酸塩は、主に以下の用途における科学的研究で使用されます。
化学: フェネチルアミン誘導体の特性と反応を研究するための分析用標準物質として使用されます。
生物学: この化合物は、セロトニン受容体やその他の生物学的標的への影響を調査するために使用されます。
医学: 25C-NB3OMe 塩酸塩の研究には、潜在的な治療効果と毒性学的特性の調査が含まれます。
産業: この化合物は、法医学的用途で、さまざまなサンプル中のフェネチルアミン誘導体を特定および分析するために使用されます.
類似化合物との比較
Similar Compounds
25I-NBOMe: A close analog with an iodine atom instead of a chlorine atom.
25B-NBOMe: Another analog with a bromine atom instead of a chlorine atom.
2C-C: A phenethylamine derivative without the methoxybenzyl group.
Uniqueness
25C-NB3OMe (hydrochloride) is unique due to its specific substitution pattern, which includes a 4-chloro-2,5-dimethoxyphenyl group and a 3-methoxybenzyl group. This unique structure contributes to its distinct pharmacological properties and high affinity for serotonin receptors .
特性
IUPAC Name |
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQLGZXDXDMPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566571-57-0 | |
| Record name | 4-Chloro-2,5-dimethoxy-N-((3-methoxyphenyl)methyl)-benzeneethanamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25C-NB3OME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6UT414CE7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one](/img/structure/B593329.png)




![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)
![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)
![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)
![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)
